Zafirlukast-d7 - 1217174-18-9

Zafirlukast-d7

Catalog Number: EVT-1483440
CAS Number: 1217174-18-9
Molecular Formula: C₃₁H₂₆D₇N₃O₆S
Molecular Weight: 582.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Development of More Potent and Specific Analogs: Synthesizing and evaluating novel Zafirlukast derivatives with improved potency, selectivity, and pharmacokinetic properties could lead to more effective therapies. [, , ]
  • Clinical Trials for New Indications: Conducting well-designed clinical trials is crucial to confirm the safety and efficacy of Zafirlukast for treating cancer, inflammatory diseases, neurological disorders, and infectious diseases. []
  • Investigating the Role of Specific Molecular Targets: Further research is needed to elucidate the precise molecular mechanisms underlying the diverse effects of Zafirlukast and its impact on various signaling pathways. [, , , , , ]
  • Developing Novel Drug Delivery Systems: Exploring advanced drug delivery systems, such as nanoparticles or targeted delivery approaches, could overcome the limitations of Zafirlukast's poor water solubility and enhance its therapeutic efficacy. [, ]

Pranlukast

  • Compound Description: Pranlukast is another cysteinyl leukotriene receptor 1 (CysLTR1) antagonist, similar to Zafirlukast. It is used to control and prevent symptoms triggered by asthma, such as wheezing, shortness of breath, and chest tightness [].
  • Relevance: Both Pranlukast and Zafirlukast are classified as CysLT1 receptor antagonists and share a similar mechanism of action []. They are structurally similar, belonging to the same drug class and exhibiting comparable pharmacological effects, particularly in managing asthma symptoms by blocking leukotriene activity. Pranlukast and Zafirlukast also share the ability to inhibit volume-regulated anion channels (VRACs) [].

Montelukast

  • Compound Description: Montelukast is a leukotriene receptor antagonist used to manage asthma and allergic rhinitis. Like Zafirlukast, it blocks the action of leukotrienes, which are inflammatory chemicals released by the body in response to allergens [].
  • Relevance: Both Montelukast and Zafirlukast belong to the class of CysLTR1 antagonists, sharing a similar mechanism of action for treating asthma. They are structurally related, belonging to the same drug class and exhibiting comparable pharmacological effects, particularly in managing asthma symptoms by blocking leukotriene activity. They also share the ability to inhibit soluble epoxide hydrolase (sEH) [].

Zafirlukast Derivatives

  • Compound Description: Researchers have synthesized various Zafirlukast derivatives to enhance antibacterial activity against specific pathogens like Porphyromonas gingivalis, a bacterium associated with periodontal disease [, , ]. These derivatives maintain the core structure of Zafirlukast but incorporate modifications to improve efficacy and target selectivity.
  • Compound Description: Researchers have developed dual-acting compounds derived from Zafirlukast that target both the farnesoid X receptor (FXR) and soluble epoxide hydrolase (sEH) []. These compounds show promise in treating metabolic disorders, particularly non-alcoholic steatohepatitis (NASH), by addressing multiple pathways involved in the disease process.
Overview

Zafirlukast-d7 is a deuterated analog of zafirlukast, a medication primarily used for the management of asthma. Zafirlukast functions as a leukotriene receptor antagonist, inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and airway inflammation. This modification with deuterium enhances its pharmacokinetic properties and stability, making it a valuable compound for research and therapeutic applications.

Source

Zafirlukast was originally developed by the pharmaceutical company AstraZeneca and received approval from the U.S. Food and Drug Administration in 1996. The deuterated variant, Zafirlukast-d7, is synthesized to study the drug's metabolism and pharmacodynamics more effectively.

Classification
  • Chemical Class: Leukotriene receptor antagonist
  • Therapeutic Class: Antiasthmatic agent
  • IUPAC Name: 4-((1-methyl-5-(1-methyl-3-(2-(4-methoxyphenyl)thiazol-2-yl)ureido)-indol-3-yl)methyl)-3-methoxybenzoic acid)
Synthesis Analysis

The synthesis of Zafirlukast-d7 involves a series of chemical reactions that modify the parent compound, zafirlukast, by incorporating deuterium atoms.

Methods

Technical Details

  • Formation of key intermediates through Sonogashira coupling.
  • Oxidative cyclization to form indole derivatives.
  • Final transformations to yield Zafirlukast-d7 with high purity.
Molecular Structure Analysis

Zafirlukast-d7 retains the core structure of zafirlukast but incorporates deuterium atoms at specific positions to enhance its stability and tracking in metabolic studies.

Structure Data

  • Molecular Formula: C_{17}H_{18}D_7N_3O_3S
  • Molecular Weight: Approximately 367.5 g/mol
  • Key Functional Groups: Indole ring, methoxy groups, sulfonamide moiety.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Zafirlukast-d7 include:

  1. C–H Activation: This reaction involves activating sp^3 C–H bonds to facilitate further functionalization without protective groups .
  2. Oxidative Coupling: The formation of the indole structure through oxidative coupling is critical for constructing the drug's framework.
  3. Amide Formation: The use of Dicyclohexylcarbodiimide facilitates the formation of amide bonds between carboxylic acids and amines.

Technical Details

The reactions are typically conducted under inert atmospheres to prevent oxidation and other side reactions, ensuring high yields and purity.

Mechanism of Action

Zafirlukast-d7 operates by selectively antagonizing leukotriene receptors (CysLT1), thereby blocking the action of leukotrienes that contribute to bronchoconstriction and inflammation in asthma patients.

Process Data

  1. Receptor Binding: Zafirlukast-d7 binds competitively to leukotriene receptors, preventing leukotriene-induced bronchoconstriction.
  2. Pharmacokinetics: The incorporation of deuterium modifies its metabolic pathway, potentially leading to prolonged action and reduced side effects compared to its non-deuterated counterpart.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; resistant to metabolic degradation.
  • Melting Point: Specific melting point data may vary based on synthesis conditions but generally falls within standard ranges for similar compounds.
Applications

Zafirlukast-d7 is primarily used in scientific research to:

  • Study drug metabolism and pharmacokinetics.
  • Investigate receptor interaction dynamics.
  • Evaluate therapeutic efficacy compared to non-deuterated forms.

Properties

CAS Number

1217174-18-9

Product Name

Zafirlukast-d7

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

Molecular Formula

C₃₁H₂₆D₇N₃O₆S

Molecular Weight

582.72

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D

SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Synonyms

[3-[[2-Methoxy-4-[[[(2-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; ICI-2204219; Accolate; Vanticon;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.